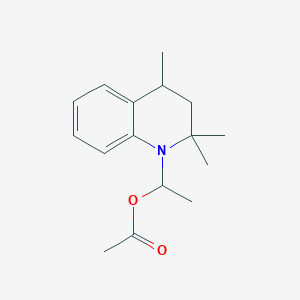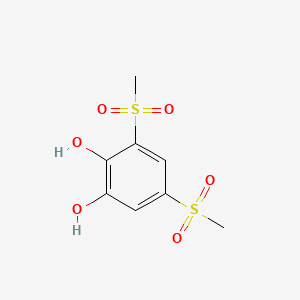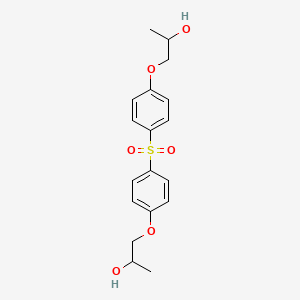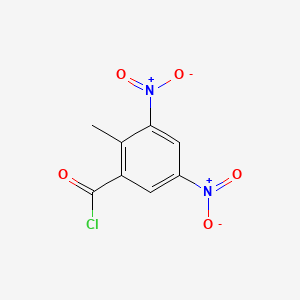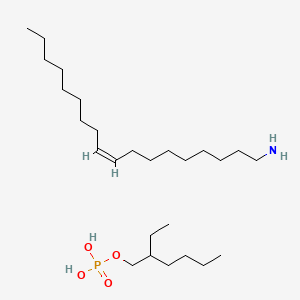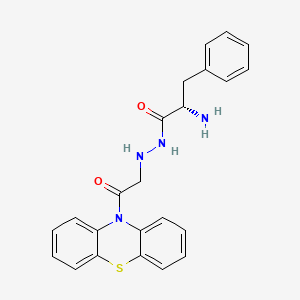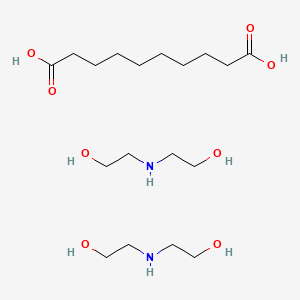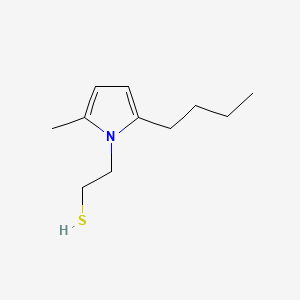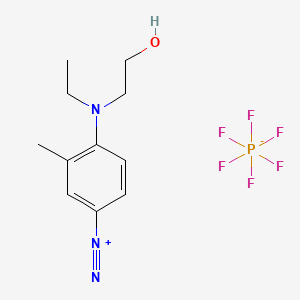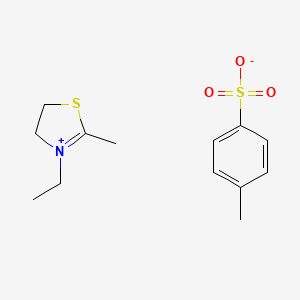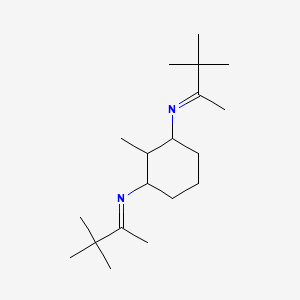
Azanium;octadecyl 2-methylprop-2-enoate;prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, ammonium salt is a complex polymeric compound. It is synthesized from the esterification of 2-propenoic acid, 2-methyl- with octadecyl alcohol, followed by polymerization with 2-propenoic acid and neutralization with ammonium hydroxide. This compound is known for its unique properties, including hydrophobicity, flexibility, and chemical resistance, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester involves the esterification of 2-propenoic acid, 2-methyl- with octadecyl alcohol. This reaction typically occurs under acidic conditions with a catalyst such as sulfuric acid. The resulting ester is then polymerized with 2-propenoic acid in the presence of a free radical initiator like azobisisobutyronitrile (AIBN). The polymerization process is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale esterification and polymerization reactors. The esterification process is optimized for high yield and purity, followed by polymerization in a continuous or batch process. The final step involves neutralizing the polymer with ammonium hydroxide to form the ammonium salt, which enhances the solubility and stability of the polymer.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of alcohols and other reduced products.
Substitution: The polymer can undergo substitution reactions, particularly at the ester and carboxylic acid groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, ammonium salt has numerous applications in scientific research:
Chemistry: Used as a hydrophobic coating material and in the synthesis of advanced polymeric materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating controlled-release formulations and as a component in biomedical implants.
Industry: Utilized in the production of adhesives, sealants, and surface coatings due to its chemical resistance and flexibility.
Mecanismo De Acción
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The hydrophobic nature of the octadecyl ester groups allows the polymer to form stable films and coatings on surfaces. The ammonium salt form enhances the polymer’s solubility and interaction with other molecules, making it effective in various applications. The polymer’s flexibility and chemical resistance are attributed to the presence of the long alkyl chains and the robust polymer backbone.
Comparación Con Compuestos Similares
Similar Compounds
Octadecyl methacrylate: Similar in structure but lacks the polymeric backbone and ammonium salt form.
Methacrylic acid, octadecyl ester: Another ester derivative with similar hydrophobic properties but different polymerization behavior.
Acrylic acid stearyl methacrylate polymer: Shares some structural similarities but differs in the specific monomers used and the resulting polymer properties.
Uniqueness
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, ammonium salt is unique due to its combination of hydrophobicity, flexibility, and chemical resistance. The presence of the ammonium salt form enhances its solubility and stability, making it more versatile in various applications compared to similar compounds.
Propiedades
Número CAS |
167614-39-3 |
|---|---|
Fórmula molecular |
C25H49NO4 |
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
azanium;octadecyl 2-methylprop-2-enoate;prop-2-enoate |
InChI |
InChI=1S/C22H42O2.C3H4O2.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-2-3(4)5;/h2,4-20H2,1,3H3;2H,1H2,(H,4,5);1H3 |
Clave InChI |
QKDSCBSCLIYMNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)[O-].[NH4+] |
Números CAS relacionados |
167614-39-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


